2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone
Description
Properties
Molecular Formula |
C17H26O |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-[(2E,5E,9E)-2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl]ethanone |
InChI |
InChI=1S/C17H26O/c1-13-7-5-8-14(2)11-12-17(16(4)18)15(3)10-6-9-13/h8-10,17H,5-7,11-12H2,1-4H3/b13-9+,14-8+,15-10+ |
InChI Key |
QWAUHUKNKGMBBD-HZIMSJNISA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C/C=C(/C(CC1)C(=O)C)\C)/C |
Canonical SMILES |
CC1=CCCC(=CCC=C(C(CC1)C(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone involves the reaction of acetic acid anhydride with 1,5,10-trimethyl-1,5,9-cyclododecatriene. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the pyrolysis of wood or coal, which is a common method for producing various cyclic ketones. Additionally, it can be synthesized through the catalytic combustion of methane and steam or the reaction of carbon monoxide and hydrogen.
Chemical Reactions Analysis
Types of Reactions
2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction typically yields alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the fragrance industry due to its unique odor profile and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biochemical and physiological responses.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-yl methyl ketone
- CAS Number : 144020-22-4
- Molecular Formula : C₁₇H₂₆O
- Molecular Weight : 246.39 g/mol
- Synonyms: Trimofix™ O (trademarked by International Flavors & Fragrances, IFF) , acetic acid anhydride reaction products with 1,5,10-trimethyl-1,5,9-cyclododecatriene .
Physical Properties :
Applications: Primarily used in perfumery as a synthetic macrocyclic ketone, contributing to long-lasting fragrance profiles in cosmetics, household cleaners, and personal care products . Trimofix™ O is noted for its cost-effectiveness and stability in formulations .
Comparison with Structural Analogs
Methyl 2,6,10-Trimethyl-2,5,9-cyclododecatrien-1-yl Ketone
- CAS Number : 28371-99-5
- Molecular Formula : C₁₇H₂₆O (identical to Trimofix™ O)
- Molecular Weight : 246.39 g/mol
- Physical Properties :
- Synthesis : Produced via Ziegler oligomerization of isoprene, followed by reaction of 1,5,9-trimethylcyclododecatriene with acetic anhydride . Boron trifluoride (BF₃) may act as a catalyst, influencing isomer distribution .
- Applications : Used in fragrances for household cleaners and cosmetics, similar to Trimofix™ O. However, positional isomerism (2,6,10-trimethyl vs. 2,5,10-trimethyl substituents) may alter odor intensity or volatility .
Cedroxyde™ (Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene)
- CAS Number: Not explicitly provided (proprietary to Firmenich) .
- Structure : Contains an oxygen atom within a bicyclic framework, differentiating it from Trimofix™ O’s purely hydrocarbon-based macrocycle.
- Applications: A macrocyclic ether used for woody, ambery notes in perfumes.
Cedryl Methyl Ketone
- CAS Number: Not explicitly listed (grouped under C₁₇H₂₆O in Ashford’s Dictionary) .
- Structure : Features a cedryl (derived from cedarwood) group instead of a cyclododecatriene backbone.
- Applications: Imparts woody, earthy notes. The cedryl group may reduce volatility compared to Trimofix™ O’s unsaturated triene structure .
Comparative Data Table
Structural and Functional Insights
- Isomerism : Trimofix™ O (2,5,10-trimethyl) and its 2,6,10-trimethyl analog differ in substituent positions, impacting molecular geometry. This likely influences odor profile (e.g., freshness vs. warmth) and stability .
- Macrocyclic vs. Bicyclic : Cedroxyde’s oxygen-containing bicyclic structure offers distinct polarity and scent diffusion compared to Trimofix™ O’s hydrocarbon macrocycle .
- Synthetic Routes : Both Trimofix™ O and its 2,6,10-analog rely on acetic anhydride reactions, but catalysts like BF₃ may optimize yields or isomer ratios .
Q & A
Q. What are the established synthetic routes for 2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone, and what catalytic systems are optimal for its production?
The compound is synthesized via Ziegler oligomerization of isoprene derivatives, followed by ketonization. Catalytic systems involving transition metals (e.g., nickel or palladium-based catalysts) are effective for cyclododecatriene backbone formation. Post-functionalization with methyl ketone groups requires acid-catalyzed acylation. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like isomerized cyclododecatrienes . Comparative studies of homogeneous vs. heterogeneous catalysts (e.g., Ni-Na/ZrO₂-MnO₂-ZnO) for similar methyl ketones suggest tailored support materials improve selectivity .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structural identity and purity of this compound?
- NMR : Analyze and spectra for characteristic shifts:
- Cyclododecatrienyl protons: δ 5.2–5.8 ppm (olefinic protons).
- Methyl ketone carbonyl: δ 205–215 ppm in NMR.
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
